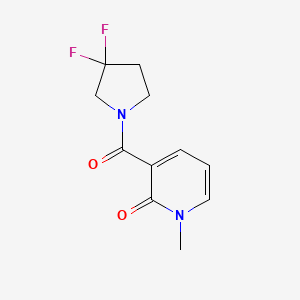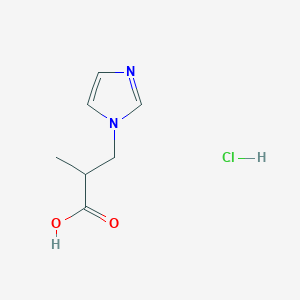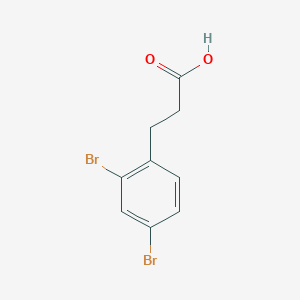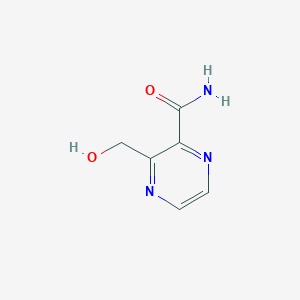![molecular formula C20H18FN5O3 B2934206 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide CAS No. 941976-21-2](/img/structure/B2934206.png)
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazotriazine ring is a heterocyclic ring containing nitrogen atoms, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The imidazotriazine ring, for example, could potentially participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of a fluorophenyl group could potentially increase its lipophilicity, while the presence of an acetamide group could influence its hydrogen bonding capabilities .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives similar to the specified compound exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains. For example, novel heterocycles have demonstrated excellent antimicrobial effects against strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, with activity data compared to standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014). Additionally, thiazole derivatives synthesized in another study showed considerable antimicrobial effects on a range of foodborne Gram-positive and Gram-negative bacteria, as well as various Candida yeast species and Aspergillus and Penicillium filamentous fungi (Cankilic & Yurttaş, 2017).
Synthesis of Novel Compounds
The chemical compound under discussion serves as a foundation for the synthesis of novel compounds with potential biological activities. For instance, a study focused on the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives, exploring their antimicrobial activities. This research highlights the versatility of such compounds in generating novel therapeutic agents with broad applications (Padalkar et al., 2014).
Biological Interactions and Effects
The interaction of these compounds with biological targets, such as DNA, has been studied to understand their potential effects further. For instance, some compounds have been explored for their ability to interact with DNA, which could elucidate their mechanism of action and potential therapeutic uses in various diseases (Bischoff et al., 1998).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains an imidazole ring, which is a common feature in many bioactive molecules . Imidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, the targets of this compound could potentially be quite diverse, depending on the specific functional groups present.
Propriétés
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-13-3-2-4-15(11-13)22-17(27)12-26-19(29)18(28)25-10-9-24(20(25)23-26)16-7-5-14(21)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECYNRIJWSGCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)



![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)


![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)
